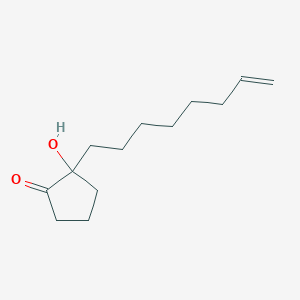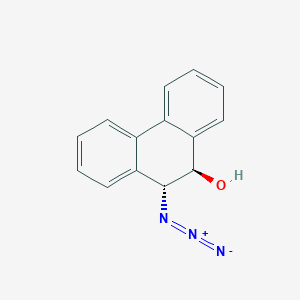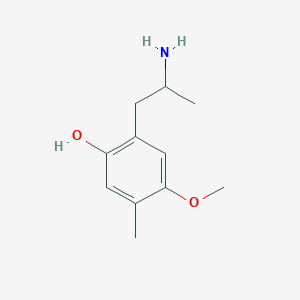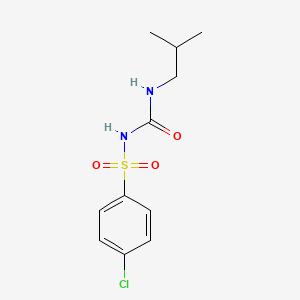
1,2,4,5-Tetrazinium, 5,6-dihydro-1,3,5-triphenyl-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetrazinium, 5,6-dihydro-1,3,5-triphenyl-, bromide is a heterocyclic compound characterized by its unique structure containing multiple nitrogen atoms. This compound is known for its high chemical stability and structural diversity, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrazinium, 5,6-dihydro-1,3,5-triphenyl-, bromide typically involves the cyclization of corresponding nitriles by the action of hydrazine. This method yields cyclization products with aromatic and heteroaromatic substituents . The reaction conditions often include the use of oxidizing agents such as isoamyl nitrite, hydrogen peroxide, FeCl3, Cl2, Br2, NaNO2/H+, DDQ, NBS, and oxygen .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with a focus on optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,5-Tetrazinium, 5,6-dihydro-1,3,5-triphenyl-, bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide and FeCl3.
Reduction: Reduction reactions can be carried out using reducing agents such as D-glucose in a slightly alkaline medium.
Substitution: Aromatic nucleophilic substitution reactions involving tetrazines have been actively studied.
Common Reagents and Conditions
Common reagents used in these reactions include isoamyl nitrite, hydrogen peroxide, FeCl3, Cl2, Br2, NaNO2/H+, DDQ, NBS, and oxygen . Reaction conditions often involve controlled temperatures and specific pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions include functionalized pyridazines and other heterocycles, which are valuable in various applications .
Applications De Recherche Scientifique
1,2,4,5-Tetrazinium, 5,6-dihydro-1,3,5-triphenyl-, bromide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2,4,5-Tetrazinium, 5,6-dihydro-1,3,5-triphenyl-, bromide involves its ability to participate in inverse electron demand Diels–Alder cycloaddition reactions. This allows the compound to form multi-substituted pyridazines and other heterocycles . The molecular targets and pathways involved include the interaction with nucleophiles and the formation of stable coordination complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3′-(1,4-Phenylene)bis[1-(4-R-phenyl)-5-phenyl-5,6-dihydro-1,2,4,5-tetrazinium] perchlorates: Known for their high chemical stability and structural diversity.
1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenyl-5,6-dihydro-1,2,4,5-tetrazinium): Used in various synthetic applications.
Uniqueness
1,2,4,5-Tetrazinium, 5,6-dihydro-1,3,5-triphenyl-, bromide is unique due to its high chemical stability, structural diversity, and versatile applications in different fields. Its ability to form stable coordination complexes and participate in various chemical reactions makes it a valuable compound in scientific research .
Propriétés
Numéro CAS |
51940-11-5 |
|---|---|
Formule moléculaire |
C20H17BrN4 |
Poids moléculaire |
393.3 g/mol |
Nom IUPAC |
2,4,6-triphenyl-3H-1,2,4,5-tetrazin-2-ium;bromide |
InChI |
InChI=1S/C20H17N4.BrH/c1-4-10-17(11-5-1)20-21-23(18-12-6-2-7-13-18)16-24(22-20)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 |
Clé InChI |
HAABETWKMLTVAA-UHFFFAOYSA-M |
SMILES canonique |
C1N(N=C(N=[N+]1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole](/img/structure/B14648610.png)



![{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14648660.png)
![2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B14648668.png)



![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate](/img/structure/B14648695.png)




